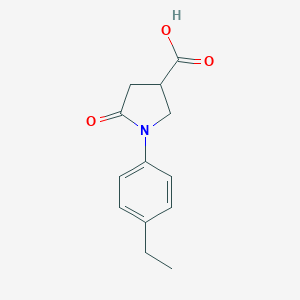

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name could also be included.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

1. Carcinogen Metabolite Biomarkers

Carboxylic acids, including 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, play a significant role as biomarkers in the study of carcinogens in tobacco and their relation to cancer. The utility of these assays is crucial for obtaining information about carcinogen dose, exposure differentiation, and metabolism in humans, particularly regarding tobacco-specific carcinogens (Hecht, 2002).

2. Liquid-Liquid Extraction in Bio-based Production

The acid is relevant in the field of bio-based plastics production. Specifically, its role in liquid-liquid extraction (LLX) of carboxylic acids from diluted aqueous streams is pivotal. The developments in solvent systems for LLX, including traditional amines and organophosphorous extractants, highlight the importance of these acids in the purification and extraction processes of organic compounds (Sprakel & Schuur, 2019).

3. Biocatalyst Inhibition and Microbial Resistance

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is also significant in understanding biocatalyst inhibition by carboxylic acids. This involves studying the inhibitory effects of carboxylic acids on microbes used in fermentation processes, which is essential for producing biorenewable chemicals. Knowledge in this area is fundamental for developing metabolic engineering strategies to increase microbial robustness against these inhibitors (Jarboe, Royce, & Liu, 2013).

4. Role in Plant Biology

Although not directly related to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, studies on its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), shed light on the underestimated roles of such compounds in plant biology. ACC, primarily known as the precursor of the plant hormone ethylene, is involved in various physiological processes in plants, which can be insightful for similar carboxylic acids (Van de Poel & Van Der Straeten, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

将来の方向性

This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.

特性

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-11(6-4-9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUTKZCUVWXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)